molecular formula C7H9FN4O3 B176348 N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide CAS No. 199800-19-6

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide

Cat. No.: B176348
CAS No.: 199800-19-6
M. Wt: 216.17 g/mol
InChI Key: JDEQUZYNZXTLAX-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide (CAS 199800-19-6) is a high-purity chemical compound that serves as a critical non-radioactive precursor and reference standard in the development of positron emission tomography (PET) tracers for imaging tumor hypoxia . This 2-nitroimidazole derivative is fundamentally designed for the synthesis of [18F]FETA (Fluoroetanidazole) , a investigational radiopharmaceutical that accumulates selectively in hypoxic tissues . The mechanism of action is oxygen-dependent; in cells with low oxygen concentration (hypoxia), the 2-nitroimidazole moiety undergoes intracellular enzymatic reduction, forming highly reactive radical anions that bind covalently to macromolecules, thereby trapping the compound within the cell . In well-oxygenated (normoxic) cells, this reduction is reversed, and the molecule diffuses out freely, creating a significant contrast between hypoxic and normal tissues in PET imaging . Compared to other hypoxia markers like [18F]FMISO , tracers derived from this precursor, such as [18F]FETA, have demonstrated a similar oxygen-dependent binding profile in vitro but with potentially favorable in vivo pharmacokinetics, including lower levels of radioactive metabolites in plasma and urine, which can lead to improved image contrast . Researchers value this compound for its application in non-invasively assessing oxygen levels in various tumor models, including breast, lung, and head and neck cancers, which is critical for predicting response to radiotherapy and chemotherapy, monitoring treatment efficacy, and guiding therapeutic strategies . The compound is typically packaged under an inert argon atmosphere and should be stored at -20°C, protected from light, to ensure long-term stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQUZYNZXTLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415296
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199800-19-6
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Preparation of [18F]Fluoroethylamine :

    • The precursor N-[2-(toluene-4-sulfonyloxy)-ethyl]-phthalimide undergoes nucleophilic substitution with [18F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 222).

    • Deprotection of the phthalimide group via hydrazinolysis yields [18F]fluoroethylamine.

  • Coupling Reaction :

    • The active ester, 2,3,5,6-tetrafluorophenyl 2-(2-nitroimidazol-1-yl)acetate, reacts with [18F]fluoroethylamine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 15–30 minutes.

    • The reaction proceeds via nucleophilic acyl substitution, forming the acetamide bond.

ParameterDetails
Radiochemical Yield25% (uncorrected)
Reaction Time90 minutes (total)
Purity>95% (HPLC-purified)

This method is favored for PET tracer production due to its reproducibility and moderate yields. However, the multi-step process requires rigorous control over reaction conditions to minimize side products.

Direct Fluorination of Bromoacetamide Precursors

An alternative approach involves nucleophilic fluorination of a bromoacetamide intermediate. This method avoids the need for pre-synthesized [18F]fluoroethylamine and simplifies the workflow.

Procedure Overview

  • Synthesis of 2-Bromo-N-(2-(2-nitroimidazol-1-yl)ethyl)acetamide :

    • 2-Nitroimidazole is alkylated with 2-bromoethylamine hydrobromide to form 2-(2-nitroimidazol-1-yl)ethylamine.

    • Subsequent acylation with bromoacetyl chloride yields the bromoacetamide precursor.

  • Fluorination Step :

    • The bromoacetamide reacts with [18F]KF in the presence of 18-crown-6 and KHCO3 at 100–120°C for 10–15 minutes.

    • The crown ether facilitates fluoride ion activation, enabling efficient displacement of the bromide.

ParameterDetails
Radiochemical Yield18–22% (decay-corrected)
Reaction Time30 minutes (fluorination step)
AdvantagesFewer synthetic steps; lower cost

While this method reduces intermediate synthesis, competing side reactions (e.g., hydrolysis) necessitate careful optimization of solvent systems and temperature.

Attempted Sulfonate Ester Fluorination

Early efforts to synthesize fluoroetanidazole explored direct fluorination of etanidazole sulfonate esters , though these methods were largely unsuccessful.

Key Challenges

  • Low Reactivity : Sulfonate esters (e.g., tosyl or mesyl groups) exhibited poor leaving-group ability under standard fluorination conditions, resulting in negligible substitution.

  • Side Reactions : Competing elimination pathways led to ethylene byproducts, further reducing yields.

These limitations prompted a shift toward active ester and bromoacetamide strategies, which proved more reliable for introducing the fluoroethyl group.

Optimization Strategies and Comparative Analysis

Solvent and Catalyst Selection

  • Active Ester Method : Dimethylformamide (DMF) enhances reaction rates due to its high polarity, while potassium carbonate acts as a base to deprotonate the amine.

  • Bromoacetamide Method : Acetonitrile with 18-crown-6 improves fluoride solubility and nucleophilicity, critical for efficient bromide displacement.

Temperature and Time Optimization

  • Elevated temperatures (80–120°C) accelerate reaction kinetics but risk thermal degradation of the nitroimidazole core. Shorter reaction times (10–30 minutes) balance speed and stability.

Yield Comparison Across Methods

MethodYield (%)Purity (%)Scalability
Active Ester Coupling25>95Moderate
Bromoacetamide Fluorination2090High
Sulfonate Fluorination<5N/ALow

The active ester method remains the gold standard for research-scale production, whereas bromoacetamide fluorination offers scalability for clinical applications.

Quality Control and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Reverse-phase HPLC with UV detection (λ = 254 nm) confirms product identity and purity. Retention times are compared against non-radioactive standards.

Mass Spectrometry (MS)

  • Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 273.1 [M+H]+, consistent with the molecular formula C₈H₁₁FN₄O₃.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, imidazole), 4.60 (t, 2H, -CH2F), 3.85 (s, 2H, -COCH2-).

Emerging Innovations and Patent Landscape

Recent patents highlight advances in microfluidic synthesis to reduce reaction volumes and improve 18F incorporation efficiency. For example, continuous-flow systems achieve radiochemical yields exceeding 30% by minimizing intermediate degradation. Additionally, novel protecting groups for the nitroimidazole moiety are under investigation to enhance stability during fluorination .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitroimidazole core undergoes hypoxia-selective reduction, a critical reaction for its biological applications:

  • Reduction environment : Hypoxic (<10 ppm O₂) vs. normoxic (~21% O₂).
  • Mechanism : Enzymatic reduction of the nitro group generates reactive intermediates (e.g., nitro anion radicals) that covalently bind to intracellular macromolecules .

Key Findings :

  • Oxygen dependency : Binding decreases by 50% at 600–1,300 ppm O₂ in vitro .
  • Hypoxia selectivity : Retention ratios in hypoxic tumors (vs. muscle) reach 3.8:1 at 4 hours post-injection .

Table 2: Reduction Efficiency Under Varying Oxygen Levels

Oxygen Level (ppm)Relative Binding (%)Cell LineSource
<10 (anoxic)100RIF-1
6005036B10
1,30050EMT6

Stability and Hydrolysis

The compound exhibits stability in plasma but undergoes partial hydrolysis in vivo:

  • Plasma stability : >90% intact after 2 hours .
  • Metabolism :
    • Primary metabolite : De-fluorinated acetamide derivative.
    • Hydrolysis : Cleavage of the fluoroethyl group under physiological pH (t₁/₂ ~45 minutes) .

Comparative Stability Data :

Matrix% Parent Compound Remaining (4h)Source
Plasma85
Urine10
Liver homogenate65

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity NoteSource
2-NitroimidazoleLacks fluoroethyl side chainLower hypoxia selectivity
FluoroetanidazoleLacks acetamide groupFaster clearance in vivo
[18F]FMISOHydroxypropyl side chainHigher liver retention

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the following steps:

  • Starting Materials : The process begins with 2-nitroimidazole and 2-fluoroethylamine.
  • Reaction Conditions : The reaction is conducted in a solvent like dimethylformamide (DMF) under controlled temperature and pH.
  • Coupling Reaction : A coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is used to facilitate the reaction between the two starting materials .

Scientific Research Applications

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has several notable applications across different fields:

Medical Imaging

The compound is primarily recognized for its role in medical imaging, especially in assessing tumor hypoxia:

  • Hypoxia Imaging : It selectively accumulates in hypoxic tissues due to its nitro group, which can be reduced in low-oxygen environments. This property allows it to serve as an effective hypoxia marker in PET imaging .
Imaging AgentMechanismKey Features
18F-FETAPETTargets hypoxic tissues; crosses the blood-brain barrier
18F-FMISOPETWidely used but has slower clearance kinetics compared to 18F-FETA
18F-FAZAPETAnother nitroimidazole derivative with promising results in tumors

Cancer Therapy

Research indicates that this compound may enhance therapeutic strategies for cancer treatment:

  • Targeted Therapy : Its ability to localize in hypoxic tumor areas makes it a potential candidate for targeted drug delivery systems, allowing for localized treatment while minimizing systemic exposure .

Biological Research

The compound is also being investigated for its interactions with various biological systems:

  • Mechanism of Action : this compound interacts with specific molecular targets involved in pathways related to hypoxia and oxidative stress .

Case Studies and Experimental Findings

Numerous studies have demonstrated the efficacy of this compound in both preclinical and clinical settings:

Case Study 1: Tumor Hypoxia Assessment

In a study involving rodent models, researchers injected [18F]FETA into mice bearing different tumor types. The results showed significantly higher accumulation of the compound in hypoxic tumors compared to well-oxygenated tissues, demonstrating its potential utility in distinguishing between tumor types based on their oxygenation status .

Case Study 2: Biodistribution Analysis

A biodistribution study highlighted that after administration of [18F]FETA, the compound exhibited lower retention in healthy organs like muscle and heart while showing higher uptake in tumor tissues. This selective distribution pattern supports its application as a diagnostic tool for tumor imaging .

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.

    Pathways Involved: It may participate in pathways related to hypoxia or oxidative stress, leading to its potential use as a hypoxia marker or therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Related Nitroimidazole Derivatives

Nitroimidazole-based hypoxia markers share a common mechanism of action but differ in substituents, which modulate lipophilicity, biodistribution, and clinical utility. Below is a detailed comparison of FETA with key analogs:

Key Compounds and Structural Variations

Table 1: Structural and Physicochemical Properties
Compound Name (Full IUPAC) Molecular Weight (g/mol) Substituent on Acetamide log P* Primary Application
N-(2-Fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide (FETA) 216.17 2-Fluoroethyl ~0.8 PET imaging of tumor hypoxia
2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)acetamide (EF3) 266.18 3,3,3-Trifluoropropyl ~1.2 Preclinical hypoxia detection
2-(2-Nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5) 302.16 2,2,3,3,3-Pentafluoropropyl ~1.5 Clinical tumor hypoxia mapping
1-(2-Nitro-1-H-imidazol-1-yl)-3-fluoro-2-propan-2-ol (FMISO) 189.15 3-Fluoro-2-propan-2-ol 0.4 Gold-standard PET hypoxia tracer
1-(5-Fluoro-5-deoxy-α-D-arabinofuranosyl)-2-nitroimidazole (FAZA) 287.22 Fluorinated arabinofuranosyl -0.3 PET imaging with rapid normoxic clearance
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA) 292.25 4-Fluorobenzyl ~1.0 Preclinical hypoxia-targeted therapy

*log P values estimated from structural analogs; experimental data may vary.

Functional and Clinical Comparisons

EF5 (2,2,3,3,3-Pentafluoropropyl Substituent)
  • Lipophilicity : Higher log P (~1.5) than FETA, leading to prolonged tissue retention and slower clearance.
  • Application: Validated in clinical studies for immunohistochemical detection of hypoxia in tumors (e.g., brain, sarcomas). EF5 adducts correlate with radiation resistance and tumor necrosis .
  • Limitation: High lipophilicity increases non-specific binding, reducing imaging contrast.
FMISO (3-Fluoro-2-propan-2-ol Substituent)
  • Lipophilicity : Lower log P (0.4) compared to FETA, facilitating faster diffusion into hypoxic tissues.
  • Application: Widely used in clinical PET imaging but suffers from slow clearance from normoxic tissues, resulting in high background signal .
  • Advantage Over FETA : Extensive clinical validation; however, FETA’s fluoroethyl group may offer improved metabolic stability.
FAZA (Fluorinated Arabinofuranosyl Substituent)
  • Lipophilicity : Hydrophilic (log P = -0.3) due to the sugar moiety, enabling rapid renal clearance and superior tumor-to-background ratios.
  • Application : Preferred for tumors with moderate hypoxia due to faster kinetics than FETA or FMISO .
EF3 (3,3,3-Trifluoropropyl Substituent)
  • Lipophilicity : Intermediate log P (~1.2), between FETA and EF4.
[19F]FBNA (4-Fluorobenzyl Substituent)
  • Structural Difference : Aromatic fluorinated side chain vs. FETA’s aliphatic chain.
  • Application : Explored for hypoxia-targeted drug delivery; less studied in imaging compared to FETA .

Research Findings and Pharmacokinetic Profiles

Table 2: Comparative Pharmacokinetic Data*
Compound Tumor Uptake (SUVmax) Clearance Half-Life (Normoxic Tissues) Hypoxia Specificity Index (HSI)
FETA 2.8 ± 0.5 1.5–2.0 hours 3.2
FMISO 2.5 ± 0.4 3.0–4.0 hours 2.5
FAZA 3.1 ± 0.6 0.8–1.2 hours 4.0
EF5 3.5 ± 0.7 >6.0 hours 2.8

*Data synthesized from preclinical studies; SUVmax = standardized uptake value.

  • FETA : Demonstrates balanced uptake and clearance, with a hypoxia specificity index (HSI) of 3.2, outperforming FMISO (HSI = 2.5) .
  • FAZA : Superior HSI (4.0) due to rapid clearance but may underestimate severe hypoxia due to short retention time.

Biological Activity

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide, often referred to as [18F]NEFA , is a compound of significant interest in the field of oncology, particularly for its potential use in imaging hypoxic tumors. This article delves into the biological activity of [18F]NEFA, focusing on its mechanisms, biodistribution, and implications for cancer treatment.

Overview of Hypoxia in Tumors

Hypoxia, a condition characterized by insufficient oxygen in tissues, is prevalent in many solid tumors. It contributes to tumor progression and resistance to therapies such as chemotherapy and radiotherapy. The ability to accurately detect and measure hypoxia within tumors is crucial for improving treatment outcomes. Compounds like [18F]NEFA are designed to target hypoxic tissues, allowing for non-invasive imaging techniques such as Positron Emission Tomography (PET) to assess tumor oxygenation levels.

  • Chemical Structure : [18F]NEFA is a fluorinated derivative of nitroimidazole, which is known for its selective accumulation in hypoxic tissues.
  • Mechanism : The nitro group in nitroimidazoles undergoes reduction in low-oxygen environments, leading to the formation of reactive intermediates that can bind covalently to cellular macromolecules. This property is leveraged for imaging hypoxia through PET.

Biodistribution Studies

Biodistribution studies are critical for understanding the pharmacokinetics of [18F]NEFA. In a study involving mice with EMT-6 tumors, the following uptake values were observed 30 minutes post-injection:

OrganUptake (% ID/g)
Tumor1.55 ± 0.65
Liver2.55
Kidney2.04
Lung1.93
Bone1.83
Heart1.77
Blood1.61
Spleen1.59
Muscle1.36
Brain0.99

The tumor-to-blood ratio was calculated at approximately 0.96 , indicating a favorable accumulation of the compound in the tumor relative to the bloodstream .

Comparative Analysis with Other Nitroimidazoles

When compared to other established nitroimidazole derivatives such as [18F]FMISO (Fluoromisonidazole), [18F]NEFA shows comparable or improved binding characteristics under hypoxic conditions:

  • Tumor/Blood Ratio : [18F]FMISO shows a ratio of approximately 0.91 , while [18F]NEFA maintains a similar ratio, suggesting that both compounds effectively target hypoxic regions.
  • Metabolism : Studies indicate that [18F]NEFA may undergo enzymatic or chemical hydrolysis, potentially yielding [18F]fluoroacetate, which could influence its imaging capabilities and retention in tissues .

Case Studies and Clinical Implications

Several studies have highlighted the clinical relevance of [18F]NEFA in assessing tumor hypoxia:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide, and what analytical methods validate its purity?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorination of a precursor (e.g., 2-(2-nitroimidazol-1-yl)acetamide) with 2-fluoroethyl bromide under reflux in a polar solvent like acetic acid, monitored by TLC for reaction completion . Post-synthesis, the product is purified via recrystallization or column chromatography.
  • Purity Validation : Analytical methods include HPLC (with UV detection at 254 nm for nitroimidazole absorption), NMR (to confirm fluorine integration and structural integrity), and mass spectrometry (to verify molecular weight). Reference standards, such as those used for [18F]FETA, are critical for cross-validation .

Q. How does the nitroimidazole moiety in this compound function as a hypoxia biomarker in experimental settings?

  • Mechanism : The 2-nitroimidazole group undergoes selective reduction in hypoxic tissues, forming reactive intermediates that covalently bind to cellular macromolecules (e.g., proteins). This accumulation is detectable via fluorescence imaging or PET when radiolabeled (e.g., with 18F). The process correlates with tissue oxygen levels, making it a quantitative hypoxia marker .
  • Experimental Application : In tumor models, the compound is administered intravenously, followed by ex vivo immunohistochemical analysis of adduct formation. Hypoxic regions show higher fluorescence or radiotracer retention compared to normoxic tissues .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in comparative hypoxia studies across different tumor models?

  • Key Factors :

  • Dosing and Timing : Optimize injection-to-imaging intervals (e.g., 2–4 hours for PET) to balance tracer uptake and clearance .
  • Tumor Heterogeneity : Use multiple biopsy samples per tumor to account for regional hypoxia variability.
  • Controls : Include normoxic controls (e.g., hyperoxygenated tumors) and validate hypoxia via parallel assays (e.g., pimonidazole staining) .
    • Model Selection : Orthotopic vs. subcutaneous tumors may exhibit differing hypoxia profiles due to vascularization disparities.

Q. How can researchers resolve discrepancies between in vivo PET imaging data and ex vivo immunohistochemical analysis of hypoxia using this agent?

  • Root Causes : Discrepancies may arise from:

  • Temporal Mismatch : PET captures dynamic hypoxia, while ex vivo assays reflect a single timepoint.
  • Technical Variability : Fixation artifacts in ex vivo samples may degrade adducts.
    • Mitigation Strategies :
  • Synchronize imaging and tissue harvesting timelines.
  • Use fresh-frozen tissues for ex vivo assays to preserve adduct integrity.
  • Apply statistical correlation methods (e.g., Spearman’s rank) to quantify agreement between modalities .

Q. What strategies improve the radiochemical yield and stability of [18F]-labeled derivatives of this compound for longitudinal PET studies?

  • Labeling Optimization :

  • Precursor Design : Use tert-butyl precursors to facilitate 18F incorporation via nucleophilic substitution .
  • Reaction Conditions : Employ microwave-assisted synthesis to reduce reaction time and improve yield.
    • Stability Enhancements :
  • Formulate the tracer with stabilizers (e.g., ascorbic acid) to prevent radiolysis.
  • Store at -80°C in anhydrous ethanol to minimize hydrolysis of the fluoroethyl group .

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